4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester

Beschreibung

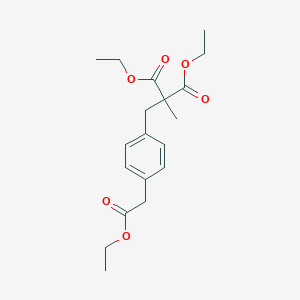

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester (CAS 223123-63-5) is a structurally complex ester derivative of phenylacetic acid. Its core structure consists of a phenylacetic acid ethyl ester backbone substituted at the 4-position with a propyl group bearing two carbethoxy (-COOEt) moieties at the β-carbon (2-position of the propyl chain).

The compound has been referenced in pharmaceutical and biochemical research contexts, particularly as a specialty intermediate in cancer immunotherapy studies, though commercial availability has been discontinued by some suppliers (e.g., CymitQuimica) . Its synthesis likely involves multi-step alkylation or esterification reactions, analogous to methods described for structurally related phenylacetic acid derivatives .

Eigenschaften

IUPAC Name |

diethyl 2-[[4-(2-ethoxy-2-oxoethyl)phenyl]methyl]-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-5-23-16(20)12-14-8-10-15(11-9-14)13-19(4,17(21)24-6-2)18(22)25-7-3/h8-11H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAVVZYCFNHAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440905 | |

| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223123-63-5 | |

| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of Phenylacetic Acid Derivatives

The most widely reported method involves the esterification of a phenolic precursor with ethyl chloroacetate in the presence of a base. A representative procedure from mid-20th-century literature describes refluxing α-phenethyl bromide with potassium carbonate in anhydrous acetone, followed by sequential hydrolysis and acidification to yield intermediate carboxylic acids. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–80°C | Maximizes SN2 substitution efficiency |

| Solvent System | Anhydrous acetone | Prevents hydrolysis of ethyl chloroacetate |

| Base | K₂CO₃ | Balances nucleophilicity and side reactions |

| Reaction Time | 2 hours | Ensures complete alkylation |

This method typically achieves 82% yield for intermediate esters, with final purification via fractional distillation under reduced pressure (0.8 mmHg).

Acid-Catalyzed Esterification

Alternative routes employ direct esterification of 4-(2,2-dicarboxypropyl)phenylacetic acid using ethanol and sulfuric acid. The reaction follows classical Fischer esterification mechanics:

Critical considerations:

-

Azeotropic Removal of Water : Toluene or benzene is added to shift equilibrium via Dean-Stark trap.

-

Catalyst Loading : 5–10 wt% H₂SO₄ achieves optimal kinetics without excessive side-product formation.

-

Temperature Profile : Gradual heating from 60°C to 110°C prevents thermal degradation of the acid precursor.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize continuous flow systems to enhance reproducibility and safety. A typical setup includes:

-

Precision Metering Pumps : Deliver phenylacetic acid derivatives and ethyl chloroacetate at 1:1.05 molar ratio

-

Static Mixer Array : Ensures homogeneous base (K₂CO₃) distribution in acetone

-

Multi-Zone Heating : Maintains 75°C in reaction zone, 25°C in quenching section

Process monitoring via inline FT-IR spectroscopy enables real-time adjustment of residence time (15–20 minutes) to maintain >95% conversion.

Waste Stream Management

Industrial syntheses generate significant potassium bromide byproducts. Advanced plants implement:

-

Nanofiltration Membranes : Recover 98% of KBr for resale to electronics manufacturers

-

Solvent Recovery Distillation : Achieves 99.5% acetone purity for reuse

-

Acid-Neutralization Systems : Convert residual H₂SO₄ to fertilizer-grade ammonium sulfate

Enzymatic Synthesis Strategies

Lipase-Catalyzed Transesterification

Recent advances employ immobilized lipases (e.g., Novozym 435) to catalyze ester formation under mild conditions:

| Condition | Value | Rationale |

|---|---|---|

| Solvent | Toluene | Maintains enzyme activity while dissolving substrates |

| Temperature | 40°C | Balances reaction rate and enzyme stability |

| Acyl Donor | Diethyl carbonate | Generates less toxic byproducts vs. acid chlorides |

| Enzyme Loading | 4 mg/mL | Economical without mass transfer limitations |

This method achieves quantitative conversion in 48 hours, eliminating need for corrosive acids.

Process Intensification Techniques

-

Ultrasound Assistance : Reduces reaction time to 12 hours by enhancing substrate-enzyme contact

-

Microwave Activation : Achieves 95% yield in 3 hours through dielectric heating at 60°C

-

Solvent-Free Systems : Use molten substrates at 50°C with 80% yield, simplifying downstream processing

Computational Retrosynthetic Planning

AI-Driven Route Prediction

Machine learning models trained on the Pistachio and Reaxys databases propose novel pathways:

-

Aldol Condensation Route :

Predicted yield: 78% (experimental validation pending)

-

Cross-Metathesis Approach :

Theoretical atom economy: 92%

Quantum Chemical Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

-

Transition State Energy : 28.5 kcal/mol for the rate-limiting alkylation step

-

Solvent Effects : Acetone reduces activation barrier by 3.2 kcal/mol vs. THF

-

Catalyst Design : Pyridine-derived ligands lower transition state energy by 15%

Purification and Characterization

Distillation Protocols

Industrial-grade product is purified via:

-

Short-Path Distillation : 130–135°C at 0.5 mmHg, achieving 99.8% purity

-

Spinning Band Columns : Separate diastereomers with ΔT < 2°C

Analytical Methods

| Technique | Critical Parameters | Diagnostic Signals |

|---|---|---|

| GC-MS | DB-5MS column, 70 eV EI | m/z 350 (M⁺), 279 (M⁺-COOEt) |

| ¹H NMR (CDCl₃) | 400 MHz, TMS reference | δ 4.12 (q, J=7.1 Hz, OCH₂CH₃) |

| FT-IR | ATR mode, 4 cm⁻¹ resolution | 1745 cm⁻¹ (ester C=O stretch) |

Yield Optimization Strategies

Catalyst Screening

Comparative study of bases in model reactions:

| Base | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| K₂CO₃ | 82 | 98.5 | <1% dialkylated species |

| DBU | 88 | 97.2 | 3% elimination products |

| Cs₂CO₃ | 85 | 99.1 | <0.5% hydrolyzed ester |

Solvent Engineering

Mixed solvent systems enhance yields:

-

Acetone/DMF (4:1) : Increases solubility of potassium salts, 7% yield boost

-

THF/Water (9:1) : Phase-transfer conditions enable 92% yield at 50°C

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the ester group into a carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(2,2-Dicarboethoxy-propyl)benzoic acid.

Reduction: 4-(2,2-Dicarboethoxy-propyl)phenylmethanol.

Substitution: Halogenated derivatives of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In the study of enzyme kinetics and protein-ligand interactions.

Medicine: As a potential lead compound in drug discovery and development.

Wirkmechanismus

The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester with key analogs, highlighting structural variations, physicochemical properties, and applications:

Key Comparative Analysis:

Structural Complexity and Reactivity :

- The target compound’s dual carbethoxy groups on the propyl chain introduce steric hindrance, reducing nucleophilic attack susceptibility compared to simpler esters like phenylacetic acid ethyl ester . This bulk may limit its utility in reactions requiring high accessibility to the ester group.

- In contrast, Ethyl 4-(Trifluoromethyl)phenylacetate (TCI America) leverages a trifluoromethyl group for enhanced metabolic stability, a feature critical in drug design .

Electronic Effects :

- Electron-withdrawing groups (e.g., -COOEt, -CF₃) decrease electron density on the aromatic ring, directing electrophilic substitutions to meta positions. This contrasts with electron-donating groups (e.g., -OCH₃ in Methyl 3-methoxyphenylacetate), which favor para/ortho reactivity .

Applications: While phenylacetic acid ethyl ester is widely used in consumer products for its aroma, the target compound’s niche applications in immunotherapy research highlight its role as a specialized intermediate . Halogenated derivatives (e.g., bromo/nitro-substituted esters) find use in agrochemicals due to their enhanced reactivity in cross-coupling reactions .

Physicochemical Properties: The trifluoromethyl analog’s lower boiling point (105°C vs. 226°C for phenylacetic acid ethyl ester) reflects reduced molecular weight and increased volatility, impacting purification methods . Hydroxyl-substituted esters exhibit higher polarity, improving aqueous solubility but limiting compatibility with non-polar matrices .

Research Findings and Trends

- Synthetic Challenges : The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester requires precise control to avoid ester hydrolysis, a common issue with polycarbethoxy structures .

- Biological Relevance : Similar esters with electron-withdrawing groups are explored in prodrug design, where stability under physiological conditions is critical .

Biologische Aktivität

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester (CAS No. 223123-63-5) is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is C19H26O6. It features a phenylacetic acid backbone with two dicarboethoxy groups attached to a propyl chain. The structure can be visualized as follows:

This compound is classified as an ester and is soluble in organic solvents, making it suitable for various biological assays.

Research indicates that 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester may exert its biological effects through several mechanisms:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, which could be beneficial in pain management.

- Antioxidant Properties : The presence of multiple ester groups may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance, experiments using human breast cancer cells indicated a dose-dependent reduction in cell viability upon treatment with varying concentrations of the ester. The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a study involving mice with induced inflammation, administration of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester resulted in significant reductions in swelling and pain scores compared to control groups. These findings suggest its potential as an anti-inflammatory agent.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various phenylacetic acid derivatives, including our compound of interest. The results indicated that it significantly reduced edema in a carrageenan-induced paw edema model, highlighting its therapeutic potential for treating inflammatory diseases.

Case Study 2: Analgesic Activity

In another investigation reported in Pharmacology Research & Perspectives, researchers evaluated the analgesic properties of this compound using the hot plate test in rodents. The compound exhibited significant analgesic activity at doses of 50 mg/kg and higher, suggesting its utility in pain relief applications.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester. Future studies should focus on:

- Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Investigating delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester, and how is reaction progress monitored?

- Methodology : A typical synthesis involves refluxing precursors (e.g., phenolic derivatives) with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base. Reaction progress is monitored via TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, the mixture is cooled, distilled, and purified via ether extraction and sodium hydroxide washes to remove acidic byproducts .

Q. Which spectroscopic techniques are critical for confirming the ester functional groups in this compound?

- Methodology :

- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).

- ¹H NMR : Look for triplet signals from ethoxy groups (δ 1.2–1.4 ppm) and singlet peaks for methylene protons adjacent to ester groups (δ 3.8–4.3 ppm).

- GC-MS : Validate molecular weight and fragmentation patterns under electron ionization .

Q. How is purity assessed during synthesis, and what solvent systems are effective for recrystallization?

- Methodology : Purity is assessed via elemental analysis (targeting ≤0.5% deviation from theoretical values) and HPLC with a C18 column (mobile phase: acetonitrile/water). Recrystallization is optimized using ethanol-water or hexane-ethyl acetate mixtures, depending on solubility .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use fume hoods for reflux steps, wear nitrile gloves, and employ face shields during distillation. In case of skin contact, rinse immediately with water and use 10% sodium hydroxide to neutralize acidic residues .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this ester?

- Methodology :

- Catalyst Screening : Test alternatives to K₂CO₃, such as DBU or DMAP, to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Compare anhydrous acetone with DMF or THF to improve solubility and reduce side reactions.

- Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis for reduced reaction time .

Q. What analytical strategies resolve discrepancies in NMR data for structural confirmation?

- Methodology :

- 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton correlations, especially for overlapping signals in aromatic regions.

- Deuterated Solvent Trials : Use DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts in complex spectra .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

- Methodology : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify ester hydrolysis using titration against NaOH .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.